molecular formula C9H8N2O2S B034799 Methyl 3-aminothieno[3,2-b]pyridine-2-carboxylate CAS No. 111042-90-1

Methyl 3-aminothieno[3,2-b]pyridine-2-carboxylate

Cat. No.: B034799
CAS No.: 111042-90-1
M. Wt: 208.24 g/mol
InChI Key: FFHLOZJKPAWEAX-UHFFFAOYSA-N
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Description

Methyl 3-aminothieno[3,2-b]pyridine-2-carboxylate is a heterocyclic compound that has garnered significant interest in the fields of medicinal chemistry and organic synthesis. This compound is characterized by a fused thieno-pyridine ring system, which imparts unique chemical and biological properties. It is often used as a building block in the synthesis of various bioactive molecules and has shown potential in pharmaceutical applications, particularly in cancer research .

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 3-aminothieno[3,2-b]pyridine-2-carboxylate can be synthesized through several methods. One common approach involves the palladium-catalyzed C-N Buchwald-Hartwig coupling reaction. In this method, this compound is coupled with different bromonitrobenzenes, followed by the reduction of the nitro groups to the corresponding amino compounds . Another method involves microwave-assisted synthesis, which offers a rapid and efficient route to the desired compound .

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general principles of large-scale organic synthesis apply. These include optimizing reaction conditions for yield and purity, using cost-effective reagents, and implementing scalable processes such as continuous flow synthesis.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-aminothieno[3,2-b]pyridine-2-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include palladium catalysts for coupling reactions, reducing agents like hydrogen gas or sodium borohydride for reduction, and oxidizing agents such as hydrogen peroxide for oxidation .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, the reduction of nitro groups yields amino derivatives, while oxidation can produce sulfoxides or sulfones .

Scientific Research Applications

Methyl 3-aminothieno[3,2-b]pyridine-2-carboxylate has a wide range of applications in scientific research:

Mechanism of Action

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 3-aminothieno[3,2-b]pyridine-2-carboxylate is unique due to its specific substitution pattern and the presence of an amino group, which enhances its biological activity. Its ability to inhibit tumor cell growth and induce apoptosis distinguishes it from other similar compounds .

Properties

IUPAC Name

methyl 3-aminothieno[3,2-b]pyridine-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8N2O2S/c1-13-9(12)8-6(10)7-5(14-8)3-2-4-11-7/h2-4H,10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FFHLOZJKPAWEAX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C2=C(S1)C=CC=N2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20549608
Record name Methyl 3-aminothieno[3,2-b]pyridine-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20549608
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

208.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

111042-90-1
Record name Methyl 3-aminothieno[3,2-b]pyridine-2-carboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=111042-90-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methyl 3-aminothieno[3,2-b]pyridine-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20549608
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

To a solution of compound 145-C (23.41 g, 169.0 mmol) in acetonitrile (170 mL) was added methyl thioglycolate (16.2 mL, 178 mmol) and K2CO3 (46.72 g, 338 mmol). The mixture was heated under reflux for 3 h then filtered hot and the filter cake rinsed with acetonitrile. The filter cake was suspended in refluxing acetonitrile, filtered hot, and rinsed with additional acetonitrile. The combined filtrates were evaporated in vacuo, the residue triturated with warm water (250 mL), filtered, and rinsed with water. The solid was dissolved in warm methanol (500 mL), treated with charcoal, filtered, and evaporated in vacuo. The residue was triturated with ethanol (25 mL), filtered, washed with ethanol (25 mL), and dried in vacuo to afford compound 145-D as a brown powder (21.65 g, 62%). 1H-NMR (DMSO-d6): δ 3.83 (s, 3H), 6.91 (s, 2H), 7.52-7.59 (m, 1H), 8.40 (dd, 1H), 8.69 (dd, 1H); MS: m/z 209.1 (MH+).
Quantity
23.41 g
Type
reactant
Reaction Step One
Quantity
16.2 mL
Type
reactant
Reaction Step One
Name
Quantity
46.72 g
Type
reactant
Reaction Step One
Quantity
170 mL
Type
solvent
Reaction Step One

Synthesis routes and methods II

Procedure details

To a mixture of 3-chloropyridine-2-carbonitrile (C-1) (1.01 g, 7.29 mmol) and K2CO3 (1.10 g, 7.96 mmol) in DMF (10 mL) and water (1 mL) was added methyl thioglycolate (0.709 mL, 7.93 mmol) dropwise. The reaction mixture was stirred at 40° C. for 3 h. The mixture was quenched with cold water (70 mL) and placed on ice to enhance precipitation. The precipitate was collected by filtration to afford the title compound. MS (m/z): 209 (M+1)+.
Quantity
1.01 g
Type
reactant
Reaction Step One
Name
Quantity
1.1 g
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step One
Name
Quantity
1 mL
Type
solvent
Reaction Step One
Quantity
0.709 mL
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What makes Methyl 3-aminothieno[3,2-b]pyridine-2-carboxylate a promising scaffold for developing new anti-cancer agents?

A1: this compound serves as a versatile starting point for synthesizing diverse compounds with promising anti-cancer activity. [, , ] This is due to its structure, allowing for various modifications at the 3-amino and 6-positions. These modifications influence the compound's interaction with biological targets and its overall efficacy. For instance, researchers have synthesized aminodi(hetero)arylamines by coupling different bromonitrobenzenes to the core structure. [] These derivatives demonstrated growth inhibitory effects against various human cancer cell lines, including breast adenocarcinoma (MCF-7), melanoma (A375-C5), non-small cell lung cancer (NCI-H460), and hepatocellular carcinoma (HepG2). [] Furthermore, studies on 6-substituted derivatives of this compound have explored their anti-hepatocellular carcinoma activity. [, ] These studies highlight the potential of this scaffold for developing novel anti-cancer therapies.

Q2: How does the structure of aminodi(hetero)arylamines derived from this compound affect their anti-cancer activity?

A2: The structure-activity relationship (SAR) of these derivatives plays a crucial role in their anti-cancer activity. Research indicates that the position of the amino group and the presence of other substituents significantly impact the compound's potency. For example, an aminodi(hetero)arylamine derivative with the NH2 group ortho to the NH and a methoxy group in the para position exhibited the most potent growth inhibitory effects against the tested cancer cell lines, with GI50 values ranging from 1.30 to 1.63 µM. [] This suggests that these specific substitutions enhance the molecule's interaction with its biological target, leading to increased anti-cancer activity.

Q3: Beyond anti-cancer activity, what other therapeutic applications are being explored for this compound derivatives?

A3: In addition to their potential as anti-cancer agents, these derivatives have also shown promise as antioxidants. [] Studies have investigated their radical scavenging activity, lipid peroxidation inhibition, and redox profiles. [] Notably, the aminodiarylamine derivative with the amino group in the para position to the NH exhibited the most potent antioxidant properties, even surpassing the activity of the standard antioxidant Trolox in certain assays. [] This finding suggests that this compound derivatives could be further explored for their potential in treating diseases associated with oxidative stress.

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